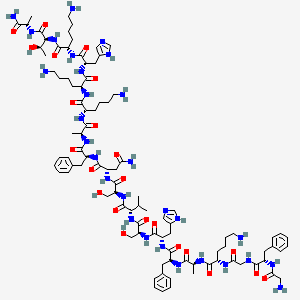
Salivaricin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salivaricin B is a natural product found in Streptococcus salivarius with data available.
科学的研究の応用
Mode of Action
Salivaricin B is a lantibiotic with a unique bactericidal mode of action against susceptible Gram-positive bacteria. Unlike other lantibiotics like nisin A, this compound does not induce pore formation or dissipate membrane potential in cells. Instead, it interferes with cell wall biosynthesis, as evidenced by the accumulation of UDP-MurNAc-pentapeptide, a key precursor in bacterial peptidoglycan formation. This leads to a reduction in cell wall thickness and abnormal septum formation, without compromising the integrity of the cytoplasmic membrane (Barbour et al., 2016).
Probiotic Potential
Streptococcus salivarius strains, which produce salivaricins, show significant probiotic effects. New strains isolated from Malaysian subjects with potential as probiotics have been identified. These strains are safe, as they lack known streptococcal virulence determinants, and they produce various salivaricins, including salivaricin 9 and salivaricin G32. Moreover, salivaricin production by these strains could be enhanced using a newly developed medium, suggesting potential for pharmaceutical and probiotic applications (Barbour & Philip, 2014).
Dental Health Applications
This compound has been shown to prevent streptococcal pharyngitis by inhibiting Streptococcus pyogenes. This lantibiotic is produced by Streptococcus salivarius, a common inhabitant of the human oral microbiota. The production of this compound by S. salivarius can enhance the host's protection against S. pyogenes infections, suggesting its potential in dental health and oral cavity management (Tagg, 2004).
Antimicrobial Spectrum
This compound exhibits broad-spectrum antimicrobial activity. It is effective against a variety of closely related lactic acid bacteria and distantly related gram-positive bacteria, including Listeria monocytogenes, Streptococcus faecalis, Staphylococcus aureus, and Staph. epidermidis. This wide range of effectiveness underscores its potential for various antimicrobial applications (Çataloluk & Gürakan, 2003).
Stability and Resistance
Studies have shown that this compound is highly stable across a wide pH range and is resistant to various proteolytic enzymes. This stability and resistance to enzymatic degradation make it an attractive candidate for various applications where stability is a key concern (Pingitore et al., 2009).
Development as Antibacterial Therapies
This compound's significance in the era of emerging antibiotic resistance cannot be understated. It could be invaluable in developing new and novel antibacterial therapies. Its specific mechanism of action and potency make it a promising candidate for future pharmaceutical applications (Barbour et al., 2020).
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GGGVIQTISHECRMNSWQFLFTCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




